Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate
Description
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2(1)/n |
| Cell dimensions | a=9.833 Å, b=9.981 Å, c=13.850 Å |
| β angle | 108.90° |
| R-factor (observed) | 0.0409 |
| Refinement temperature | 120 K |
X-ray diffraction confirms the syn stereochemistry of the acetyl group relative to the sulfur atom in the solid state, a common feature in 5-acetylthiazoles.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (CDCl₃, 400 MHz):
13C NMR (CDCl₃, 100 MHz):
Infrared (IR) Spectroscopy
Key vibrational modes include:
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 275.0616 ([M+H]⁺), consistent with the molecular formula C₁₄H₁₃NO₃S.
Table 2: Spectroscopic Assignments
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 8.14 (s) | Thiazole H-3 |
| 13C NMR | δ 195.2 | Acetyl carbonyl |
| IR | 1701 cm⁻¹ | Ester carbonyl stretch |
| MS | m/z 275.0616 | Molecular ion [M+H]⁺ |
Computational Chemistry Studies
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Natural Bond Orbital (NBO) analysis : Strong hyperconjugation between the acetyl oxygen lone pairs and σ*(C–S) orbitals stabilizes the thiazole ring.
- Electrostatic potential surfaces : Negative charge localization on oxygen atoms, favoring electrophilic attacks at the acetyl and ester groups.
Molecular Orbital Analysis
The HOMO is localized on the thiazole ring and phenyl group, while the LUMO resides on the acetyl and ester moieties. This electronic distribution suggests preferential reactivity at the carbonyl sites.
Table 3: DFT-Derived Parameters
| Parameter | Value |
|---|---|
| HOMO energy (eV) | -6.8 |
| LUMO energy (eV) | -2.6 |
| Dipole moment (Debye) | 3.9 |
| Bond length (C=O, ester) | 1.21 Å |
Conformational studies using the AM1 semiempirical method identify two rotamers of the acetyl group (syn and anti), with a rotational barrier of ~12 kJ/mol.
Properties
IUPAC Name |
ethyl 5-acetyl-2-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-3-18-14(17)11-12(9(2)16)19-13(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEVIDSHPCONQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372560 | |
| Record name | Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57560-93-7 | |
| Record name | Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Reaction Using α-Bromoketones and Alkyl 2-Amino-2-thioxoacetates
A widely reported method involves the reaction of alkyl 2-amino-2-thioxoacetates with α-bromoketones in polar aprotic solvents such as dimethylformamide (DMF) at room temperature. The procedure is as follows:
- Equimolar amounts of alkyl 2-amino-2-thioxoacetate and α-bromoketone are dissolved in DMF.
- The mixture is stirred at room temperature for approximately 3 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is quenched with brine solution.
- The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification is achieved by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
This method yields alkyl 4-phenylthiazole-2-carboxylates with high purity and good yields, which can be adapted for the synthesis of this compound by selecting appropriate α-bromoketones bearing the acetyl group at the 5-position and phenyl substitution at the 2-position.
Cyclocondensation of Thiobenzamide Derivatives with 3-Chloro-2,4-pentanedione
Another effective approach involves the cyclocondensation of thiobenzamide derivatives with 3-chloro-2,4-pentanedione in refluxing ethanol. This method is particularly useful for synthesizing 5-acetyl-2-arylthiazoles:
- Thiobenzamide derivative and 3-chloro-2,4-pentanedione are mixed in ethanol.
- The mixture is refluxed for several hours.
- The reaction proceeds via nucleophilic attack of the thiobenzamide sulfur on the electrophilic α-chloroketone, followed by cyclization to form the thiazole ring.
- The product is isolated by filtration or extraction and purified by recrystallization.
This method has been demonstrated to produce 5-acetyl-2-phenylthiazole derivatives efficiently and can be tailored to prepare this compound by using the corresponding ester-functionalized thiobenzamide.
One-Pot Reaction of Acetylacetone and Thiourea with Oxidizing Agents
A one-pot synthesis involves the reaction of acetylacetone with thiourea in the presence of an oxidizing agent such as iodine, chlorine, or bromine:
- Acetylacetone and thiourea are combined in stoichiometric amounts.
- An oxidizing agent is added to facilitate cyclization.
- The reaction is carried out under controlled temperature conditions.
- The product, a 5-acetyl-2-amino-4-methylthiazole derivative, is obtained in high yield.
Although this method is more commonly used for methyl-substituted thiazoles, modifications can be made to introduce phenyl and ester groups, potentially enabling the synthesis of this compound.
Alternative Synthetic Routes via Hydrazonoyl Chlorides and Thioamide Hydrazines
Research has also shown that thioamide hydrazine derivatives of thiazole carboxylates can be reacted with hydrazonoyl chlorides in ethanol under reflux with triethylamine as a base to form substituted thiazole derivatives:
- The thioamide hydrazine intermediate is prepared from the corresponding thiazole carboxylate.
- It is then reacted with hydrazonoyl chlorides in ethanol with triethylamine.
- The reaction mixture is refluxed for 4–6 hours.
- The resulting products are isolated by filtration and recrystallization.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Hantzsch reaction is the most commonly employed method due to its efficiency and mild reaction conditions, allowing for the synthesis of a wide variety of substituted thiazoles including this compound.
- Cyclocondensation methods provide a robust alternative, especially when starting from thiobenzamide derivatives, enabling the introduction of aryl groups at the 2-position and acetyl groups at the 5-position.
- The one-pot synthesis using thiourea and acetylacetone with oxidizing agents is notable for its simplicity and high yield but may require further modification to introduce the ethyl carboxylate group at the 4-position.
- The use of hydrazonoyl chlorides with thioamide hydrazines offers a pathway to diversify the thiazole derivatives, which can be useful for generating analogs of this compound for biological activity studies.
- Purification techniques such as column chromatography and recrystallization are essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, making it versatile for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate has demonstrated promising anticancer properties in several studies. The compound has been evaluated against various cancer cell lines, showing effectiveness in inhibiting cell proliferation.
- Case Study : A study investigated its effects on HepG2 and MCF-7 cell lines, revealing that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like cisplatin. The structure-activity relationship (SAR) indicated that modifications on the thiazole ring significantly influenced anticancer activity .
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial potential, particularly against multidrug-resistant strains of bacteria.
- Case Study : Recent research highlighted the efficacy of thiazole derivatives, including this compound, against Staphylococcus aureus. The study utilized the MTS assay to evaluate cytotoxicity on human colorectal cells, demonstrating a favorable safety profile alongside its antimicrobial activity .
Synthesis and Chemical Reactions
This compound serves as a versatile intermediate in organic synthesis.
1. Synthesis of Novel Thiazole Derivatives
The compound is frequently employed as a starting material for synthesizing new thiazole derivatives with enhanced biological activities.
- Synthesis Example : Utilizing a one-pot three-component reaction involving this compound, researchers have developed novel thiazolidinone derivatives that exhibited significant anticonvulsant activity .
2. Chemical Modifications
The compound can undergo various chemical modifications to enhance its pharmacological properties.
| Modification Type | Resulting Activity | Reference |
|---|---|---|
| Halogenation | Increased potency against cancer cells | |
| Alkylation | Enhanced antimicrobial efficacy |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its applications.
Key Findings:
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This compound has been shown to interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The exact pathways involved depend on the specific biological context and the target organism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate belongs to a broader class of thiazole carboxylates, which differ in substituents at positions 2, 4, and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazole Carboxylates
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate significantly increases logP compared to the acetylated analog, influencing membrane permeability .
- Solubility: Amino-substituted derivatives (e.g., Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate) show improved aqueous solubility due to protonation at physiological pH .
Biological Activity
Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (CAS number: 57560-93-7) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, an acetyl group at the 5-position, a phenyl group at the 2-position, and an ethyl ester at the 4-position. The structural characteristics of this compound suggest a promising avenue for medicinal chemistry, particularly in the fields of cancer therapy and antimicrobial research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-cyano-3-phenylacrylate with thioacetamide in the presence of a base like sodium ethoxide. Various synthetic routes may be employed depending on the desired yield and purity of the final product.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The compound's mechanism appears to involve the inhibition of cell proliferation, which positions it as a potential candidate for anticancer drug development .
Antimicrobial Activity
The compound has also shown promising results against multidrug-resistant strains of bacteria, including Staphylococcus aureus. In vivo experiments indicated that treatment with this compound led to a notable reduction in bacterial burden in infected mice models, suggesting its efficacy as an antimicrobial agent .
Anti-inflammatory Effects
Similar thiazole derivatives have been reported to possess anti-inflammatory properties, indicating that this compound may also exhibit such activities. These effects are often linked to the compound's ability to inhibit specific enzymes involved in inflammatory pathways.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to related thiazole derivatives:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Acetyl at 5-position, phenyl at 2-position | Anticancer, antimicrobial |
| Ethyl 4-methylthiazole-5-carboxylic acid | Methyl group at the 4-position | Antimicrobial properties |
| 2-Acetylthiazole | Acetyl group at the 2-position | Anticancer activity |
| Phenethyl thiazoles | Varied substituents on phenethyl group | Broad-spectrum antimicrobial effects |
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, similar thiazole derivatives are synthesized using the Gewald reaction, which involves reacting a ketone (e.g., acetylacetone) with a substituted thiourea or thioamide in the presence of a base. Ethanol or toluene is typically used as the solvent under reflux conditions (4–6 hours). Post-reaction, solvent removal under reduced pressure and purification via flash chromatography (silica gel, EtOAc/cyclohexane) yield the product .
- Characterization : Confirm purity via TLC, then use -NMR (to identify acetyl protons at δ ~2.5 ppm and ester groups at δ ~4.3 ppm) and -NMR (carbonyl signals at δ ~165–175 ppm). Mass spectrometry (HRMS) provides molecular ion validation .
Q. How is the compound structurally characterized using spectroscopic techniques?
- Key Techniques :
- NMR : Assign aromatic protons (δ 7.2–8.0 ppm for phenyl groups) and thiazole ring protons (δ ~6.5–7.5 ppm). The acetyl group appears as a singlet in -NMR .
- IR : Confirm ester (C=O stretch at ~1700 cm) and acetyl (C=O at ~1680 cm) functionalities .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Refinement using SHELXL resolves bond lengths and angles .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectral assignments?
- Approach : If NMR data ambiguities arise (e.g., overlapping signals), use X-ray diffraction to determine the exact molecular geometry. For example, intramolecular hydrogen bonds (e.g., N–H⋯O) observed in the crystal structure of related compounds can explain unexpected -NMR shifts .
- Tools : Refine structures using SHELXL (for small molecules) or SHELXS (for phase problems). Visualize hydrogen bonding and torsion angles with ORTEP-3 to validate conformational stability .
Q. What strategies optimize reaction yields in thiazole synthesis?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/toluene to assess cyclization efficiency.
- Catalyst-Free Methods : highlights aqueous ethanol-mediated syntheses for eco-friendly protocols, reducing byproducts .
- Microwave Assistance : For time reduction, explore microwave-assisted Gewald reactions (e.g., 30 minutes vs. 6 hours under reflux) .
Q. How is the compound evaluated for biological activity in drug discovery?
- Methodology :
- Derivatization : Synthesize analogs by modifying the phenyl or acetyl groups (e.g., nitro, hydroxyl substituents) to assess structure-activity relationships .
- Assays : Test antimicrobial activity via agar diffusion (MIC determination) or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential). Use HPLC to quantify bioactivity and stability .
Data Analysis & Computational Tools
Q. How are computational methods integrated with experimental data for structural validation?
- Workflow :
- DFT Calculations : Compare experimental (X-ray) bond lengths/angles with Gaussian-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
- Docking Studies : Use AutoDock Vina to predict binding affinities of thiazole derivatives to target proteins (e.g., kinases) .
Q. What advanced crystallographic software is recommended for structural refinement?
- Tools :
- SHELX Suite : SHELXL for refinement (handles twinning and high-resolution data), SHELXD for experimental phasing .
- WinGX : Integrates ORTEP-3 for graphical representation and Mercury for intermolecular interaction analysis .
Conflict Resolution in Data Interpretation
Q. How to address conflicting NMR and crystallographic data for hydrogen bonding?
- Case Study : In , -NMR suggested a dynamic structure, but X-ray data revealed static intramolecular N–H⋯O bonds. Resolve by variable-temperature NMR to observe exchange broadening, corroborated by crystallographic H-atom positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
